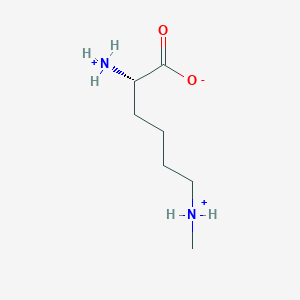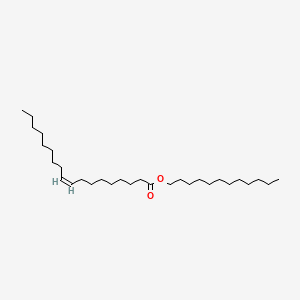
Lauryl oleate
Vue d'ensemble
Description
Lauryl oleate, also known as Dodecyl oleate, is a chemical compound with the molecular formula C30H58O2 . It is used in cosmetic formulations, acting as an emollient and skin conditioning agent .
Synthesis Analysis
Lauryl oleate can be synthesized through esterification of fatty acids and alcohols. For instance, LipA and LipB, two alkalithermophilic lipases from Thermosyntropha lipolytica, have been shown to catalyze the esterification of oleic and lauryl acid with octanol, yielding lauryl oleate . Another method involves the use of lead oleate and a mixture of solvents .
Molecular Structure Analysis
Lauryl oleate has a molecular weight of 450.780 Da and a monoisotopic mass of 450.443695 Da . It contains 30 carbon atoms, 58 hydrogen atoms, and 2 oxygen atoms . The structure includes 27 freely rotating bonds and 1 double bond .
Chemical Reactions Analysis
As a surfactant, lauryl oleate has amphiphilic properties, which allow it to migrate to the surface of liquids, where its alignment and aggregation with other lauryl oleate molecules lowers the surface tension . This allows for easier spreading and mixing of the liquid .
Physical And Chemical Properties Analysis
Lauryl oleate has a density of 0.9±0.1 g/cm³, a boiling point of 519.6±29.0 °C at 760 mmHg, and a flash point of 71.3±22.6 °C . It has a molar refractivity of 142.9±0.3 cm³, a polar surface area of 26 Ų, and a molar volume of 520.8±3.0 cm³ .
Applications De Recherche Scientifique
Biobased Polymers
Lauryl oleate can be used to create novel poly(meth)acrylates, which are a type of biobased polymer . These polymers are derived from renewable resources and have gained attention due to their low toxicity and high versatility. They can be used in various applications, including coatings, adhesives, and elastomers.
Antimicrobial Resistance Research
In the field of microbiology, lauryl oleate has been studied for its role in bacterial resistance to antibiotics . Research has shown that upregulated production of fatty acids like oleate can promote resistance to antibiotics such as gentamicin, making lauryl oleate a valuable compound for studying resistance mechanisms.
Biochemical Reagent
As a biochemical reagent, lauryl oleate is utilized in life science research for the study of biological materials or organic compounds . Its properties make it suitable for various experimental setups, including those exploring lipid metabolism and enzyme-substrate interactions.
Membrane Biology
Lauryl oleate is also relevant in the study of membrane biology. It can be involved in the investigation of membrane-hydratases and their role in cellular defense mechanisms against environmental stressors .
Mécanisme D'action
Target of Action
Lauryl oleate, also known as dodecyl oleate, is primarily used in cosmetic formulations . Its primary targets are the skin cells, where it acts as an emollient . Emollients are substances that soften and smooth the skin. They work by forming an oily layer on the top of the skin that traps water in the skin .
Mode of Action
Lauryl oleate interacts with the skin by penetrating into the intercellular regions of the stratum corneum, the outermost layer of the skin . It increases the fluidity and solubilizes lipid components, as well as binds to keratin filaments, causing a disruption within corneocytes . This interaction results in the skin becoming more supple and smooth .
Biochemical Pathways
Lauryl oleate’s action involves the disruption of the lipid bilayer of the stratum corneum . This disruption increases the permeability of the skin, allowing for better penetration of other substances, such as drugs or active ingredients in skincare products . .
Pharmacokinetics
As a topical agent, it is primarily absorbed through the skin where it exerts its effects locally . Its impact on bioavailability is more relevant in the context of its role as a penetration enhancer, where it can increase the bioavailability of other compounds applied to the skin .
Result of Action
The molecular and cellular effects of lauryl oleate’s action primarily involve changes to the skin cells. It increases the fluidity of the lipid bilayer in the stratum corneum, disrupts the structure of corneocytes, and enhances the permeability of the skin . These changes result in the skin becoming softer and smoother, and can enhance the penetration of other substances applied to the skin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lauryl oleate. For instance, the presence of other compounds in a formulation can affect its ability to act as a penetration enhancer . Additionally, factors such as pH, temperature, and the presence of moisture can potentially influence its stability and efficacy . .
Orientations Futures
Lauryl oleate has potential for future applications in the cosmetics industry. For instance, Evonik has highlighted Tegosoft LO MB (INCI: Lauryl Oleate), an emollient to replace mineral oil, as a natural and sustainable ingredient offering comparable sensory benefits . The ingredient responds to consumer demand for eco-friendly products while maintaining the performance of skincare formulations .
Propriétés
IUPAC Name |
dodecyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h16-17H,3-15,18-29H2,1-2H3/b17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPCWUWUWIWSGI-MSUUIHNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lauryl oleate | |
CAS RN |
36078-10-1, 68412-06-6 | |
| Record name | Lauryl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36078-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036078101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, C12-15-alkyl esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC332562 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecenoic acid (9Z)-, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Octadecenoic acid (Z)-, C12-15-alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XXV8Q13PP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





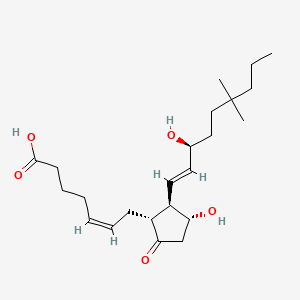
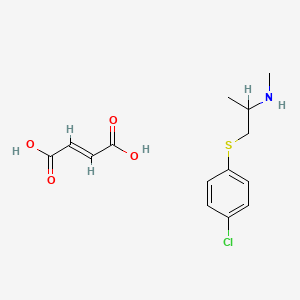
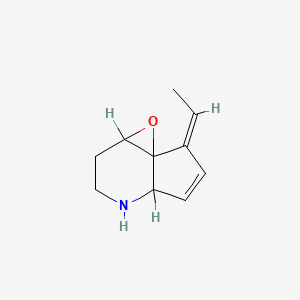
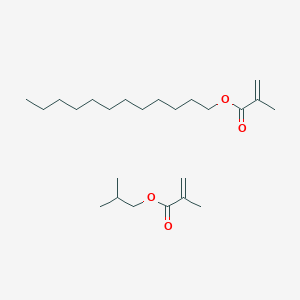
![5-Decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1237490.png)
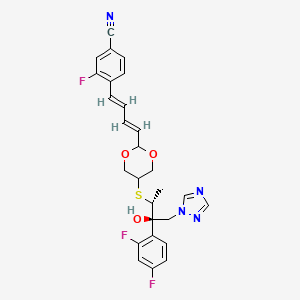
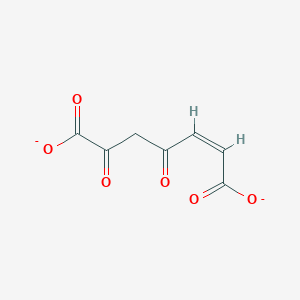
![[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B1237497.png)
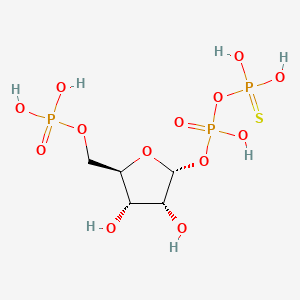
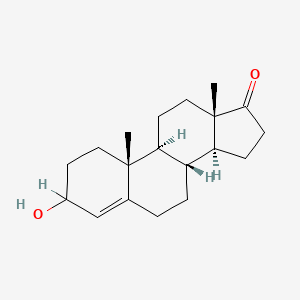
![5-Bromo-3-[2-(4-fluorophenyl)-2-oxo-ethylidene]-1,3-dihydroindol-2-one](/img/structure/B1237500.png)
